molecular formula C15H11BrN2O B1371122 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 1155574-58-5

1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B1371122
CAS No.: 1155574-58-5
M. Wt: 315.16 g/mol
InChI Key: QVOVBBCEYGAUMF-UHFFFAOYSA-N
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Description

The compound “1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a complex organic molecule. It likely contains a pyrazolone core, which is a type of heterocyclic compound .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds often involve reactions such as bromination and coupling reactions . For instance, substituted 2-bromo phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate .

Scientific Research Applications

Spectral Characterization and Fluorescent Assessment

The pyrazoline derivatives, closely related to 1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one, exhibit notable fluorescence properties. Specifically, these compounds show fluorescence emission in the blue region of the visible spectrum, indicating potential applications in optical and fluorescence-based technologies. The effects of different solvents on their fluorescence properties were also studied, contributing to our understanding of their photophysical behavior (Ibrahim, Al‐Refai, Ayub, & Ali, 2016).

Crystal Structure Analysis

The crystal structures of several pyrazole compounds, including those closely resembling this compound, were characterized using X-ray single crystal structure determination. This research provides valuable insights into the molecular geometry and interactions of these compounds, which is crucial for understanding their chemical and physical properties (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Photophysical Studies

A study on the photophysical properties of a compound structurally similar to this compound highlighted its behavior in various solvents. The research focused on the emission spectrum and the compound's extinction coefficients and quantum yield, which varied depending on the solvent used. This kind of study is instrumental in developing materials for optical applications (Singh, Rawat, Negi, Pant, Rawat, Joshi, & Thapliyal, 2013).

Antiproliferative Agents

Pyrazole derivatives have been synthesized and evaluated for their potential as antiproliferative agents, particularly against cancer cells. One specific compound showed significant cytotoxic effects against breast cancer and leukemic cells, highlighting the potential medicinal applications of these compounds in cancer treatment (Ananda et al., 2017).

Molecular Docking Studies

Molecular structure analysis, including Fourier-transform infrared spectroscopy (FT-IR) and density functional theory (DFT) calculations, was conducted on a compound closely related to this compound. The research included molecular docking studies, suggesting potential inhibitory activity against specific targets, which could be valuable in pharmaceutical research (Mary et al., 2015).

Properties

IUPAC Name

2-(2-bromophenyl)-5-phenyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-12-8-4-5-9-14(12)18-15(19)10-13(17-18)11-6-2-1-3-7-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOVBBCEYGAUMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC=C2Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 2
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 3
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 4
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 5
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one
Reactant of Route 6
1-(2-bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-one

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